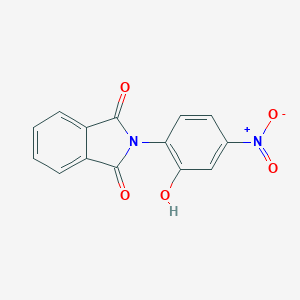

2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione

Description

BenchChem offers high-quality 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-hydroxy-4-nitrophenyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O5/c17-12-7-8(16(20)21)5-6-11(12)15-13(18)9-3-1-2-4-10(9)14(15)19/h1-7,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOKQLZFZMUOLSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405489 | |

| Record name | STK266267 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117346-07-3 | |

| Record name | STK266267 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione

This guide provides a comprehensive overview of the synthesis of 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione, a compound of interest in various chemical and pharmaceutical research areas. We will delve into the core synthetic pathway, the underlying chemical principles, a detailed experimental protocol, and the characterization of the final product.

Introduction and Significance

2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione belongs to the N-substituted phthalimide class of compounds. Phthalimides are a significant scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.[1] The incorporation of a substituted phenyl ring, specifically with hydroxyl and nitro groups, can modulate the electronic and steric properties of the molecule, potentially leading to novel therapeutic applications. The title compound, with its specific substitution pattern, holds potential for further functionalization and exploration in drug discovery programs.

Core Synthesis Pathway: A Mechanistic Perspective

The most common and direct route for the synthesis of N-substituted phthalimides, including 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione, is the condensation reaction between phthalic anhydride and a primary amine.[2] In this case, the primary amine is 2-amino-5-nitrophenol.

Reaction Scheme:

Causality Behind Experimental Choices:

The reaction is typically carried out in a high-boiling point solvent, such as glacial acetic acid, which facilitates the removal of the water molecule formed during the reaction, thereby driving the equilibrium towards the product side.[1] Refluxing the reaction mixture ensures that the reactants have sufficient kinetic energy to overcome the activation energy barrier for the reaction to proceed at a reasonable rate.

Mechanism:

The synthesis proceeds via a two-step mechanism:

-

Nucleophilic Acyl Substitution: The amino group (-NH₂) of 2-amino-5-nitrophenol, being a nucleophile, attacks one of the electrophilic carbonyl carbons of phthalic anhydride. This leads to the opening of the anhydride ring and the formation of an intermediate phthalamic acid derivative.

-

Intramolecular Cyclization and Dehydration: The intermediate phthalamic acid then undergoes an intramolecular nucleophilic attack by the newly formed amide nitrogen onto the remaining carboxylic acid group. Subsequent dehydration (loss of a water molecule) under the acidic and high-temperature conditions leads to the formation of the stable five-membered imide ring of the final product.

The presence of the electron-withdrawing nitro group on the aminophenol ring can influence the nucleophilicity of the amino group, but the reaction conditions are generally robust enough to ensure good conversion.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione.

Materials and Reagents:

-

Phthalic Anhydride (C₈H₄O₃)

-

2-Amino-5-nitrophenol (C₆H₆N₂O₃)

-

Glacial Acetic Acid (CH₃COOH)

-

Ethanol (C₂H₅OH)

-

Distilled Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter flask

-

Beakers and other standard laboratory glassware

-

Melting point apparatus

Procedure:

-

Reactant Stoichiometry: In a round-bottom flask, combine equimolar amounts of phthalic anhydride and 2-amino-5-nitrophenol. For instance, use 1.48 g (0.01 mole) of phthalic anhydride and 1.54 g (0.01 mole) of 2-amino-5-nitrophenol.

-

Solvent Addition: Add a suitable amount of glacial acetic acid to the flask to dissolve the reactants and facilitate stirring (e.g., 50 mL).[1]

-

Reaction Setup: Equip the flask with a reflux condenser and place it on a heating mantle with a magnetic stirrer.

-

Reflux: Heat the reaction mixture to reflux and maintain it for a period of 4-6 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution upon cooling.

-

Filtration: Filter the solid product using a Buchner funnel.

-

Washing: Wash the collected solid with cold ethanol and then with distilled water to remove any unreacted starting materials and acetic acid.

-

Drying: Dry the purified product in a vacuum oven at a suitable temperature (e.g., 60-70 °C) until a constant weight is achieved.

-

Recrystallization (Optional): For higher purity, the product can be recrystallized from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Data Presentation and Characterization

Table 1: Summary of Quantitative Data

| Parameter | Value |

| Molecular Formula | C₁₄H₈N₂O₅ |

| Molecular Weight | 284.23 g/mol |

| Theoretical Yield | (Based on 0.01 mole starting material) 2.84 g |

| Appearance | Yellowish solid |

| Melting Point | To be determined experimentally |

Characterization Techniques:

To confirm the structure and purity of the synthesized 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione, the following analytical techniques are recommended:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum should show characteristic absorption bands for the imide carbonyl groups (around 1700-1780 cm⁻¹), the C-N stretching of the imide, the aromatic C=C stretching, the O-H stretching of the hydroxyl group, and the N-O stretching of the nitro group. The disappearance of the N-H stretching bands of the primary amine starting material is a key indicator of a successful reaction.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): ¹H NMR will show characteristic chemical shifts for the aromatic protons on both the phthalimide and the nitrophenyl rings, as well as a signal for the hydroxyl proton. ¹³C NMR will confirm the presence of the carbonyl carbons of the imide, as well as the aromatic carbons.

-

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound, and the fragmentation pattern can provide further structural information.

-

Elemental Analysis: This technique will determine the percentage composition of carbon, hydrogen, and nitrogen in the sample, which should correspond to the calculated values for the molecular formula C₁₄H₈N₂O₅.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione.

Caption: Workflow for the synthesis of the target compound.

Conclusion

The synthesis of 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione via the condensation of phthalic anhydride and 2-amino-5-nitrophenol is a robust and well-established method. This guide has provided a detailed technical overview of the synthesis pathway, the underlying mechanistic principles, a comprehensive experimental protocol, and methods for characterization. The presented information is intended to serve as a valuable resource for researchers and scientists in the field of organic synthesis and drug development.

References

- Khuluod Fahed Hamak. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research, 6(1), 324-333.

-

Nature Portfolio. (2022). N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. Nature Communications. [Link]

Sources

An In-Depth Technical Guide to 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione. This molecule, belonging to the N-substituted phthalimide class, holds significant interest for researchers in medicinal chemistry and drug development due to the diverse bioactivities associated with its structural motifs. While specific experimental data for this exact compound is limited in publicly accessible literature, this guide synthesizes established chemical principles and data from analogous compounds to provide a robust framework for its scientific exploration.

Molecular Structure and Physicochemical Properties

2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione, with the CAS Number 117346-07-3, possesses a core phthalimide structure N-substituted with a 2-hydroxy-4-nitrophenyl group. The presence of the nitro group, a strong electron-withdrawing moiety, and the phenolic hydroxyl group are expected to significantly influence its electronic properties, solubility, and biological interactions.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₁₄H₈N₂O₅ | AOBChem[1] |

| Molecular Weight | 284.23 g/mol | AOBChem[1] |

| Appearance | Expected to be a crystalline solid | General knowledge of similar compounds |

| Melting Point | Predicted to be relatively high, likely >200°C, due to the rigid aromatic structure and potential for intermolecular hydrogen bonding. | Inferred from related structures |

| Solubility | Likely soluble in polar organic solvents such as DMSO, DMF, and acetone. Limited solubility in water is expected. | Inferred from related structures |

| pKa | The phenolic hydroxyl group is expected to have a pKa in the range of 7-8, influenced by the electron-withdrawing nitro group. | General organic chemistry principles |

Synthesis and Purification

The synthesis of 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione can be reliably achieved through the condensation of phthalic anhydride with 2-amino-5-nitrophenol. This is a standard and widely utilized method for the preparation of N-substituted phthalimides.[1][2]

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione.

Detailed Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of phthalic anhydride and 2-amino-5-nitrophenol.

-

Solvent Addition: Add glacial acetic acid as the solvent to the flask. The volume should be sufficient to dissolve the reactants upon heating.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation: Upon completion of the reaction, allow the mixture to cool to room temperature. The product is expected to precipitate out of the solution.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the collected solid with a suitable solvent, such as cold ethanol, to remove any unreacted starting materials and impurities.

-

Purification: For higher purity, the crude product can be recrystallized from an appropriate solvent system, such as an ethanol/water mixture or acetic acid.

-

Drying: Dry the purified product under vacuum to obtain the final 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

-

~3400-3200 cm⁻¹ (broad): O-H stretching vibration of the phenolic hydroxyl group.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1770 cm⁻¹ and ~1710 cm⁻¹ (strong): Asymmetric and symmetric C=O stretching of the phthalimide group, respectively.

-

~1520 cm⁻¹ and ~1340 cm⁻¹ (strong): Asymmetric and symmetric N-O stretching of the nitro group.

-

~1600-1450 cm⁻¹: Aromatic C=C stretching vibrations.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Aromatic Protons (phthalimide moiety): Multiplets in the range of δ 7.8-8.0 ppm.

-

Aromatic Protons (nitrophenyl moiety): Signals corresponding to the three protons on the substituted phenyl ring. The exact chemical shifts and coupling patterns will depend on the electronic environment created by the hydroxyl and nitro groups.

-

Phenolic Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration. This peak would disappear upon D₂O exchange.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Carbonyl Carbons: Two signals in the downfield region, typically around δ 165-170 ppm.

-

Aromatic Carbons: Multiple signals in the range of δ 110-150 ppm. The carbon bearing the nitro group and the carbon bearing the hydroxyl group will have characteristic chemical shifts.

Mass Spectrometry (MS)

-

Molecular Ion Peak (M⁺): A peak at m/z = 284, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Expect fragmentation patterns corresponding to the loss of the nitro group (NO₂), the hydroxyl group (OH), and cleavage of the phthalimide ring.

Potential Biological Activities and Therapeutic Applications

The isoindole-1,3-dione scaffold is a "privileged structure" in medicinal chemistry, known for a wide array of biological activities.[3] The specific substitutions on the N-phenyl ring of the target molecule suggest several promising avenues for therapeutic investigation.

Anti-inflammatory Activity

N-substituted phthalimides are well-documented for their anti-inflammatory properties, with some analogues of thalidomide showing potent inhibition of tumor necrosis factor-alpha (TNF-α).[4][5] The presence of the phenolic hydroxyl group in 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione may contribute to its anti-inflammatory potential, possibly through antioxidant mechanisms or by interacting with key inflammatory enzymes like cyclooxygenases (COX).[6]

Caption: Postulated mechanism of anti-inflammatory action.

Acetylcholinesterase (AChE) Inhibition

Derivatives of isoindoline-1,3-dione have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease.[7][8] The aromatic nature of the phthalimide and the substituted phenyl ring could allow for π-π stacking interactions within the active site of AChE, potentially leading to inhibitory activity. Further investigation into this area is warranted.

Other Potential Activities

The broader class of N-substituted phthalimides has also been associated with antimicrobial, anticonvulsant, and anticancer activities.[2][9] The specific electronic and structural features of 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione make it a candidate for screening in these and other biological assays.

Safety and Handling

As with any chemical compound, 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. A material safety data sheet (MSDS) should be consulted for detailed handling and disposal information.

Conclusion

2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione is a molecule with significant potential for further research in the fields of medicinal chemistry and drug discovery. While specific experimental data is currently sparse, its synthesis is straightforward based on established methodologies. The structural features of this compound suggest a range of plausible biological activities, particularly in the areas of anti-inflammatory and neuroprotective research. This technical guide provides a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this promising N-substituted phthalimide derivative.

References

-

Lima, L. M., et al. (2002). Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues. Bioorganic & Medicinal Chemistry, 10(9), 3067-3073. Available from: [Link]

-

Szkatuła, D., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 27(19), 6649. Available from: [Link]

-

Fraga, C. A., et al. (2003). Design, synthesis and antiinflammatory activity of novel phthalimide derivatives, structurally related to thalidomide. Bioorganic & Medicinal Chemistry, 11(1), 113-120. Available from: [Link]

-

Abdel-Aziz, M., et al. (2019). Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 27(14), 3051-3062. Available from: [Link]

-

Lee, S. K., et al. (2017). Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 25(14), 3686-3695. Available from: [Link]

-

Farani, M. R., et al. (2018). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. DARU Journal of Pharmaceutical Sciences, 26(1), 37-46. Available from: [Link]

-

Taiwo, F. O., et al. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Journal of Pharmaceutical Research International, 33(51B), 194-201. Available from: [Link]

-

Taiwo, F. O., et al. (2021). Design, Synthesis and Biological Activities of Some Phthalimides Derivatives. Current Journal of Applied Science and Technology, 40(33), 50-56. Available from: [Link]

-

de Cássia da Silveira e Sá, R., et al. (2013). Synthesis, hypolipidemic, and anti-inflammatory activities of arylphthalimides. Medicinal Chemistry Research, 22(8), 3911-3918. Available from: [Link]

-

Gorska, M., et al. (2021). Phthalimides as anti-inflammatory agents. Future Medicinal Chemistry, 13(24), 2185-2204. Available from: [Link]

-

Fhid, O., et al. (2015). Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. Der Pharma Chemica, 7(11), 240-242. Available from: [Link]

-

JETIR. (2022). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NEW PHTHALIMIDE DERIVATIVES. Journal of Emerging Technologies and Innovative Research, 9(11). Available from: [Link]

-

Foroumadi, A., et al. (2017). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. Iranian Journal of Pharmaceutical Research, 16(4), 1436-1443. Available from: [Link]

-

Gümüş, M., et al. (2022). Novel Isoindole-1,3-Dione-Isoxazole Hybrids: Synthesis, Characterization, Evaluation of Their Inhibitory Activities on Carbonic Anhydrase and Acetylcholinesterase. Archiv der Pharmazie, 355(11), e2200262. Available from: [Link]

-

ResearchGate. (n.d.). Scheme 2. Reactions of phthalic anhydride with aromatic amino-carboxylic acids. Available from: [Link]

-

AOBChem. (n.d.). 2-(2-hydroxy-4-nitrophenyl)isoindoline-1,3-dione. Available from: [Link]

- Google Patents. (2004). US20040242891A1 - Production of keto acids.

-

Indian Journal of Chemistry. (2001). Note Protection of amino group as N-phthaly\ derivative using microwave irradiation. Available from: [Link]

-

Journal of the American Chemical Society. (1918). DRIDES AND ACETYLAMINO-PHTHALIC ANHYDRIDES WITH BENZENE AND ALUMINUM CHLORIDE. Available from: [Link]

-

Stan, M., et al. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Molecules, 28(11), 4381. Available from: [Link]

- Google Patents. (2020). Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide.

- Google Patents. (1999). CN1239715A - Synthesis process of N-hydroxyl phthalimide.

-

Wikipedia. (n.d.). N-Hydroxyphthalimide. Available from: [Link]

-

Gao, W., et al. (2019). Design and Synthesis of N-phenyl Phthalimides as Potent Protoporphyrinogen Oxidase Inhibitors. Molecules, 24(17), 3108. Available from: [Link]

-

Chemical Communications. (2020). Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. Available from: [Link]

-

SOP Transactions on Organic Chemistry. (2016). Synthesis, characterization and antibacterial activity of isoindoline-1, 3-dione derivatives. Available from: [Link]

-

Szkatuła, D., et al. (2021). A New N-Substituted 1 H-Isoindole-1,3(2 H)-Dione Derivative-Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. International Journal of Molecular Sciences, 22(14), 7678. Available from: [Link]

-

Szkatuła, D., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. International Journal of Molecular Sciences, 22(14), 7678. Available from: [Link]

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and antiinflammatory activity of novel phthalimide derivatives, structurally related to thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione and its Analogs: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoindole-1,3-dione scaffold, commonly known as phthalimide, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique chemical properties allow for a wide range of structural modifications, leading to a diverse array of pharmacological activities. This technical guide focuses on the specific derivative, 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione, a molecule of significant interest due to the combined functionalities of the phthalimide core, a hydroxyl group, and a nitro group on the N-phenyl substituent. While this exact compound is not extensively documented in publicly available literature, this guide will provide a comprehensive overview of its nomenclature, structural analogs, synthesis, and predicted biological activities based on established principles and data from closely related compounds.

Part 1: Nomenclature and Structural Analogs

IUPAC Name and Synonyms

The correct IUPAC name for the topic compound is 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione .

Common synonyms and alternative names for the core structure and its derivatives include:

-

N-(2-hydroxy-4-nitrophenyl)phthalimide

-

Aryl-substituted Phthalimides

-

N-substituted Isoindoline-1,3-diones

The core structure, 1H-isoindole-1,3(2H)-dione, is also referred to as phthalimide. The substituent at the 2-position is a 2-hydroxy-4-nitrophenyl group.

Key Structural Analogs

The biological and chemical properties of 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione can be inferred from the study of its structural analogs. Key examples found in chemical databases include:

-

2-(2-hydroxy-4-methylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione : This analog features a methyl group instead of a nitro group on the phenyl ring and a nitro group on the phthalimide core.[1]

-

2-(4-methyl-2-nitrophenyl)-1H-isoindole-1,3(2H)-dione : This compound has a similar substitution pattern on the N-phenyl ring but lacks the hydroxyl group.

-

2-(2-hydroxyphenyl)isoindole-1,3-dione : This analog lacks the nitro group on the phenyl ring.

-

2-(4-nitrophenyl)-1H-isoindole-1,3(2H)-dione : This derivative possesses the nitro group but not the hydroxyl group on the N-phenyl substituent.[2]

-

2-(4-hydroxy-phenyl)-5-nitro-isoindole-1,3-dione : This isomer has a different substitution pattern for both the hydroxyl and nitro groups.[3]

Part 2: Synthesis and Characterization

The synthesis of N-substituted isoindole-1,3-diones is a well-established area of organic chemistry. The most common and direct method involves the condensation of phthalic anhydride with a primary amine.

General Synthesis Pathway

The synthesis of 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione would typically proceed via the reaction of phthalic anhydride with 2-amino-5-nitrophenol.

Caption: General synthesis of N-substituted isoindole-1,3-diones.

Detailed Experimental Protocol (Hypothetical)

Based on general procedures for the synthesis of N-substituted phthalimides, a plausible experimental protocol is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve equimolar amounts of phthalic anhydride and 2-amino-5-nitrophenol in a suitable solvent such as glacial acetic acid or dimethylformamide (DMF).

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion of the reaction, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, pour the reaction mixture into ice-cold water to induce precipitation. The crude product can be purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.

-

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of atoms.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the imide carbonyls (around 1700-1770 cm⁻¹), the hydroxyl group (broad peak around 3200-3500 cm⁻¹), and the nitro group (around 1520 and 1350 cm⁻¹).

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

-

Melting Point Analysis: To assess the purity of the final product.

-

Part 3: Physicochemical Properties and In Silico Predictions

While experimental data for the target molecule is scarce, its physicochemical properties can be predicted using computational tools. These properties are crucial for understanding its behavior in biological systems.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | ~298.22 g/mol | Influences absorption and distribution. |

| LogP (Octanol/Water Partition Coefficient) | ~2.5 - 3.5 | Indicates lipophilicity and ability to cross cell membranes. |

| Hydrogen Bond Donors | 1 (from the hydroxyl group) | Affects solubility and receptor binding. |

| Hydrogen Bond Acceptors | 5 (from carbonyl and nitro oxygens) | Influences solubility and interactions with biological targets. |

| Polar Surface Area (PSA) | ~100-110 Ų | Correlates with drug transport properties. |

Note: These values are estimations and may vary depending on the prediction software used.

Part 4: Potential Biological Activities and Therapeutic Applications

The pharmacological profile of 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione can be inferred from the known activities of its structural components and related molecules. Phthalimide derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer effects.[4]

Anti-inflammatory Activity

Many N-substituted phthalimides have demonstrated potent anti-inflammatory properties.[5] The mechanism of action often involves the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and the modulation of inflammatory signaling pathways like NF-κB.[6] The presence of the nitro group may enhance this activity, as some nitrated compounds are known to possess anti-inflammatory effects.[7][8]

Caption: Potential anti-inflammatory mechanism of action.

Antimicrobial Activity

The phthalimide scaffold is present in several compounds with antibacterial and antifungal properties.[9] The mechanism of action can vary, but it often involves the inhibition of essential microbial enzymes or disruption of the cell membrane. The nitroaromatic moiety is also a well-known pharmacophore in antimicrobial drug discovery, suggesting that 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione could possess significant antimicrobial activity.

Analgesic Activity

Certain phthalimide derivatives have shown promise as analgesic agents.[7] Their mechanism of action may involve the modulation of pain pathways or the inhibition of enzymes involved in pain signaling.

Other Potential Applications

Derivatives of isoindole-1,3-dione have also been investigated for their potential as:

-

Anticonvulsants

-

Anticancer agents [9]

-

Enzyme inhibitors , such as cholinesterase inhibitors for the treatment of Alzheimer's disease.[10]

Part 5: Future Directions and Conclusion

While the specific compound 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione is not extensively characterized, the rich chemistry and diverse biological activities of the N-substituted isoindole-1,3-dione family make it a compelling target for further investigation.

Future research should focus on:

-

Definitive Synthesis and Characterization: The unambiguous synthesis and thorough spectroscopic characterization of 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione are essential first steps.

-

In Vitro Biological Screening: The compound should be screened against a panel of biological targets to identify its primary pharmacological activities. This should include assays for anti-inflammatory, antimicrobial, and cytotoxic effects.

-

Mechanism of Action Studies: Once a significant biological activity is identified, further studies should be conducted to elucidate the underlying mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of related analogs will help to establish a clear SAR and guide the design of more potent and selective compounds.

References

-

Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines. National Institutes of Health.

-

Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI.

-

Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. National Institutes of Health.

-

Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications.

-

The phthalimide analogues N-3-hydroxypropylphthalimide and N-carboxymethyl-3-nitrophthalimide exhibit activity in experimental models of inflammatory and neuropathic pain. ResearchGate.

-

Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents. MDPI.

-

A New N-Substituted 1 H-Isoindole-1,3(2 H)-Dione Derivative-Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. National Institutes of Health.

-

Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Journal of Pharmaceutical Research International.

-

Therapeutic Potential of Phthalimide Derivatives: A Review. Open Journal of Medicinal Chemistry.

-

Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents. ScienceDirect.

-

Phthalimides as anti-inflammatory agents. National Institutes of Health.

-

Compound 2-(2-hydroxy-4-methylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione. Chemdiv.

-

The phthalimide analogues N-3-hydroxypropylphthalimide and N-carboxymethyl-3-nitrophthalimide exhibit activity in experimental models of inflammatory and neuropathic pain. International Association for the Study of Pain.

-

The phthalimide analogues N-3-hydroxypropylphthalimide and N-carboxymethyl-3-nitrophthalimide exhibit activity in experimental models of inflammatory and neuropathic pain. National Institutes of Health.

-

Synthesis of some N-phthalimide derivatives and Evaluation their Biological Activity. The Pharmaceutical and Chemical Journal.

-

A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. MDPI.

-

2-(4-methyl-2-nitrophenyl)-1H-isoindole-1,3(2H)-dione. PubChem.

-

1H-Isoindole-1,3(2H)-dione, 2-[2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]-. SIELC Technologies.

-

1H-Isoindole-1,3(2H)-dione, 2-(2-hydroxyethyl)-. NIST WebBook.

-

2-(4-hydroxy-phenyl)-5-nitro-isoindole-1,3-dione. Sigma-Aldrich.

-

Synthesis of 2-(2-ethoxy-4-nitrophenyl)-1H-isoindol-1,3-(2H)-dione. PrepChem.com.

-

Compound 2-(4-nitrophenyl)-1H-isoindole-1,3(2H)-dione. Chemdiv.

Sources

- 1. Compound 2-(2-hydroxy-4-methylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione - Chemdiv [chemdiv.com]

- 2. Compound 2-(4-nitrophenyl)-1H-isoindole-1,3(2H)-dione - Chemdiv [chemdiv.com]

- 3. 2-(4-HYDROXY-PHENYL)-5-NITRO-ISOINDOLE-1,3-DIONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. biomedgrid.com [biomedgrid.com]

- 5. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The phthalimide analogues N-3-hydroxypropylphthalimide and N-carboxymethyl-3-nitrophthalimide exhibit activity in experimental models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. printo.2promojournal.com [printo.2promojournal.com]

An In-Depth Technical Guide to 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione (CAS Number: 117346-07-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione, a member of the pharmacologically significant phthalimide class of compounds. While specific research on this particular molecule is limited, this document extrapolates from established knowledge of N-substituted phthalimides to present a detailed account of its synthesis, physicochemical properties, and potential biological activities. The guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and related compounds.

Introduction: The Prominence of the Phthalimide Scaffold

The isoindole-1,3-dione moiety, commonly known as the phthalimide group, is a privileged scaffold in medicinal chemistry. Its rigid, planar structure and synthetic accessibility have made it a cornerstone in the design of a diverse array of therapeutic agents. Phthalimide analogues have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties.[1] The core structure's lipophilicity also enhances the ability of these compounds to traverse biological membranes, a crucial factor in drug efficacy.

This guide focuses on a specific derivative, 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione, which incorporates a substituted nitrophenyl ring. This substitution pattern is of particular interest as the nitro group can influence the molecule's electronic properties and potential for biological interactions, while the hydroxyl group can participate in hydrogen bonding, a key interaction in many biological systems.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione is presented in Table 1. These properties are essential for understanding the compound's behavior in biological systems and for the design of appropriate experimental conditions.

| Property | Value | Source |

| CAS Number | 117346-07-3 | Chemical Supplier Catalogs |

| Molecular Formula | C₁₄H₈N₂O₅ | Chemical Supplier Catalogs |

| Molecular Weight | 284.22 g/mol | Chemical Supplier Catalogs |

| Synonyms | N-(2-Hydroxy-4-nitrophenyl)phthalimide | Chemical Supplier Catalogs |

| Predicted XLogP3 | 2.1 | PubChem |

| Predicted Hydrogen Bond Donor Count | 1 | PubChem |

| Predicted Hydrogen Bond Acceptor Count | 6 | PubChem |

| Predicted Rotatable Bond Count | 2 | PubChem |

Synthesis and Mechanism

The synthesis of N-substituted phthalimides is typically achieved through the condensation of phthalic anhydride with a primary amine. For the synthesis of 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione, the logical precursors are phthalic anhydride and 2-amino-5-nitrophenol.

A well-established and adaptable protocol for this type of reaction involves heating the reactants in a suitable solvent, such as glacial acetic acid.[2] The reaction proceeds via a nucleophilic attack of the primary amine on one of the carbonyl carbons of the anhydride, followed by an intramolecular cyclization and dehydration to form the stable imide ring.

Proposed Synthetic Workflow

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione

Abstract: This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione. The document is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of this N-arylphthalimide derivative. The guide covers the synthesis, spectroscopic characterization, and a detailed exploration of its conformational landscape through theoretical considerations. Furthermore, it delves into the potential structure-activity relationships, offering insights into how the molecule's architecture may influence its biological interactions. This guide is intended to serve as a valuable resource for those interested in the chemical and biological aspects of phthalimide-based compounds.

Introduction: The Significance of N-Arylphthalimides in Medicinal Chemistry

The isoindole-1,3(2H)-dione, commonly known as the phthalimide scaffold, is a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. The versatility of the phthalimide ring system allows for the introduction of various substituents, enabling the fine-tuning of its pharmacological profile. N-arylphthalimides, in particular, have garnered significant attention due to their potential to engage in specific biological interactions, often driven by the nature and substitution pattern of the aryl moiety.

The subject of this guide, 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione, is a noteworthy derivative that combines the classic phthalimide core with a substituted phenyl ring bearing both a hydroxyl and a nitro group. These functional groups are known to participate in hydrogen bonding and electrostatic interactions, which are critical for molecular recognition in biological systems. Understanding the interplay between the planar phthalimide ring and the appended substituted phenyl ring is crucial for predicting its behavior in a biological context. This guide aims to provide a detailed exposition of the molecular architecture and conformational dynamics of this compound, laying the groundwork for its potential application in drug discovery and development.

Molecular Structure and Physicochemical Properties

The structural foundation of 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione comprises a planar phthalimide moiety connected via a nitrogen atom to a 2-hydroxy-4-nitrophenyl group.

Key Structural Features:

-

Phthalimide Moiety: A bicyclic aromatic system that is largely planar and rigid. The two carbonyl groups are key hydrogen bond acceptors.

-

2-hydroxy-4-nitrophenyl Group: This substituent introduces significant electronic and steric features. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the nitro group is a strong electron-withdrawing group and a hydrogen bond acceptor.

-

Rotational Freedom: The single bond connecting the phthalimide nitrogen and the phenyl ring allows for rotational freedom, leading to different conformational possibilities.

Physicochemical Properties:

| Property | Value (Predicted) |

| Molecular Formula | C₁₄H₈N₂O₅ |

| Molecular Weight | 284.23 g/mol |

| LogP | 1.8 |

| pKa (hydroxyl) | ~7.1 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

Synthesis and Characterization

The synthesis of N-aryl phthalimides is typically achieved through the condensation of phthalic anhydride with the corresponding aniline derivative.[1] For the title compound, this involves the reaction of phthalic anhydride with 2-amino-5-nitrophenol.

Rationale for Synthetic Strategy Selection

The direct condensation of an anhydride with an amine is a robust and high-yielding method for the formation of imides. Acetic acid is often used as a solvent as it facilitates the reaction and the removal of the water byproduct.[2] This one-step synthesis is efficient and avoids the need for protecting groups, making it an attractive choice for laboratory-scale synthesis.

Detailed Step-by-Step Synthesis Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1.0 eq) and 2-amino-5-nitrophenol (1.0 eq) in glacial acetic acid.

-

Heating: Heat the reaction mixture to reflux (approximately 118 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration and wash with cold water to remove residual acetic acid. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the final product.

Caption: Synthetic workflow for 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione.

Spectroscopic Characterization

The structure of the synthesized compound would be confirmed using standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phthalimide and the nitrophenyl rings. The hydroxyl proton may appear as a broad singlet.

-

¹³C NMR: The carbon NMR would show characteristic peaks for the carbonyl carbons of the imide, as well as for the aromatic carbons.

-

IR Spectroscopy: The infrared spectrum will exhibit strong absorption bands corresponding to the C=O stretching of the imide group (typically around 1700-1780 cm⁻¹), as well as bands for the N-O stretching of the nitro group and O-H stretching of the hydroxyl group.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, confirming its identity.

Conformational Analysis: Theory and Experimental Evidence

The biological activity of a molecule is intimately linked to its three-dimensional shape and conformational flexibility. For 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione, the key conformational parameter is the dihedral angle between the phthalimide ring and the nitrophenyl ring.

Torsional Angles and Rotational Barriers

The rotation around the N-C(aryl) bond determines the relative orientation of the two ring systems. This rotation is influenced by several factors:

-

Steric Hindrance: The ortho-hydroxyl group on the phenyl ring can sterically clash with the carbonyl groups of the phthalimide moiety, influencing the preferred dihedral angle.

-

Intramolecular Hydrogen Bonding: A hydrogen bond between the ortho-hydroxyl group and one of the imide carbonyl oxygens could significantly stabilize a particular conformation, restricting free rotation.

-

Electronic Effects: The electron-withdrawing nitro group influences the electronic distribution in the phenyl ring, which can affect the rotational barrier.

Caption: Key rotational bond defining the conformation of the molecule.

Computational Modeling and Simulation

In the absence of experimental data such as an X-ray crystal structure, computational methods are invaluable for exploring the conformational preferences of a molecule.

Protocol for Conformational Search:

-

Structure Building: Construct the 3D structure of the molecule using a molecular modeling software.

-

Force Field Selection: Choose an appropriate molecular mechanics force field (e.g., MMFF94 or AMBER) that is well-parameterized for this type of molecule.

-

Conformational Search: Perform a systematic or stochastic conformational search by rotating the N-C(aryl) dihedral angle. For each conformation, the energy is minimized.

-

Analysis: Analyze the resulting potential energy surface to identify the low-energy conformers. The global minimum energy conformation represents the most stable arrangement of the molecule in the gas phase.

The results of such a study would likely reveal that conformations allowing for an intramolecular hydrogen bond are significantly lower in energy.

Structure-Activity Relationship (SAR) Insights

The structural features of 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione suggest several potential points of interaction with biological macromolecules.

-

Hydrogen Bonding: The hydroxyl group and the two carbonyl oxygens are prime candidates for forming hydrogen bonds with amino acid residues in a protein binding pocket. The nitro group can also act as a hydrogen bond acceptor.

-

Aromatic Interactions: The two aromatic rings can engage in π-π stacking or hydrophobic interactions.

-

Influence of Conformation: The preferred conformation will dictate the spatial arrangement of these interacting groups, which in turn will determine the molecule's ability to fit into a specific binding site. A more rigid conformation, potentially locked by an intramolecular hydrogen bond, might lead to higher binding affinity and selectivity.

Caption: Hypothetical structure-activity relationships for the title compound.

Conclusion and Future Directions

2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione is a molecule with a rich set of structural and electronic features that make it an interesting candidate for further investigation in medicinal chemistry. Its synthesis is straightforward, and its conformational preferences, while not yet experimentally determined, can be rationally predicted. The presence of multiple functional groups capable of engaging in specific non-covalent interactions suggests that this compound could be a valuable scaffold for the design of new therapeutic agents.

Future research should focus on obtaining an X-ray crystal structure to definitively determine its solid-state conformation. Furthermore, a detailed biological evaluation against various targets would be essential to uncover its pharmacological potential. The insights gained from such studies would be invaluable for the rational design of next-generation N-arylphthalimide derivatives with improved potency and selectivity.

References

-

PrepChem. Synthesis of N-Phenylphthalimide. [Link]

-

Zhang, X., et al. (2018). Design and Synthesis of N-phenyl Phthalimides as Potent Protoporphyrinogen Oxidase Inhibitors. Molecules, 23(10), 2645. [Link]

Sources

"2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione" spectroscopic data (NMR, IR, Mass Spec)

A Comprehensive Spectroscopic Guide to 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione

Abstract

This technical guide provides a detailed analysis of the key spectroscopic data for the characterization of 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione (CAS No. 117346-07-3). Aimed at researchers and professionals in drug development and chemical synthesis, this document synthesizes predictive data with established principles of spectroscopic interpretation. While a complete public dataset for this specific molecule is not available, this guide leverages experimental data from close structural analogues and foundational spectroscopic theory to provide a robust framework for its identification and characterization. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into experimental design, data interpretation, and structural confirmation.

Introduction: The Structural Significance of 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione

The molecule 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione belongs to the N-substituted phthalimide class of compounds. Phthalimide derivatives are a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents known for a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties[1][2]. The specific substitution on the N-phenyl ring—a hydroxyl group at the ortho position and a nitro group at the para position—is expected to significantly influence its electronic properties, potential for intramolecular hydrogen bonding, and biological activity.

Accurate structural elucidation is the bedrock of chemical and pharmaceutical research. Spectroscopic analysis provides a non-destructive, detailed view of the molecular architecture, confirming identity, purity, and structural integrity. This guide explains the causality behind interpreting the spectral data, ensuring a trustworthy and authoritative understanding of the molecule's signature spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione, we will predict the ¹H and ¹³C NMR spectra based on established chemical shift principles and data from analogues like 2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione[3] and N-(4-nitrophenyl)phthalimide[4].

Workflow for NMR Sample Analysis

Caption: Standard workflow for NMR spectroscopic analysis.

Predicted ¹H NMR Spectrum

The choice of solvent is critical; DMSO-d6 is recommended due to its ability to dissolve a wide range of organic compounds and because the phenolic -OH proton signal will be observable. The predicted chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitro group and the phthalimide carbonyls, and the electron-donating and hydrogen-bonding capacity of the hydroxyl group.

Molecular Structure for NMR Assignment

Caption: Structure of 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d6)

| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling | Rationale |

| H-a, H-a' | ~7.90 - 8.00 | m | Protons on the phthalimide ring, deshielded by the adjacent carbonyl groups. | |

| H-b, H-b' | ~7.80 - 7.90 | m | Protons on the phthalimide ring. | |

| H-3' | ~7.50 | d | J ≈ 9.0 Hz | Ortho to the nitro group, strongly deshielded. Coupled to H-5'. |

| H-5' | ~7.20 | dd | J ≈ 9.0, 2.5 Hz | Ortho to the hydroxyl group and meta to the nitro group. Coupled to H-3' and H-6'. |

| H-6' | ~8.10 | d | J ≈ 2.5 Hz | Ortho to both the nitro group and the imide nitrogen, highly deshielded. Coupled to H-5'. |

| -OH | ~10.5 - 11.5 | br s | Phenolic proton, chemical shift is concentration-dependent and broadened by exchange. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insight into the carbon environment of the molecule. The carbonyl carbons are expected to be the most downfield signals. Data for the analogue N-(4-nitrophenyl)phthalimide shows characteristic shifts for the phthalimide and nitrophenyl moieties, which serve as a strong foundation for our predictions[4].

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d6)

| Carbon(s) | Predicted δ (ppm) | Rationale |

| C=O (Imide) | ~167.0 | Typical chemical shift for phthalimide carbonyl carbons. |

| C-q (Phthalimide) | ~131.5 | Quaternary carbons of the phthalimide ring to which the carbonyls are attached. |

| CH (Phthalimide) | ~124.0, 135.0 | Aromatic carbons of the phthalimide ring. |

| C-1' | ~125.0 | Carbon attached to the imide nitrogen, shielded by the -OH group. |

| C-2' | ~150.0 | Carbon bearing the hydroxyl group, significantly deshielded. |

| C-3' | ~118.0 | Aromatic CH carbon. |

| C-4' | ~145.0 | Carbon bearing the nitro group, deshielded. |

| C-5' | ~120.0 | Aromatic CH carbon. |

| C-6' | ~110.0 | Aromatic CH carbon, ortho to -OH and -NO2. |

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The spectrum of 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione is expected to be dominated by strong absorptions from the carbonyl, nitro, and hydroxyl groups.

Experimental Protocol: KBr Pellet Method

The solid nature of the compound makes the Potassium Bromide (KBr) pellet method an ideal choice for IR analysis. This technique involves mixing a small amount of the analyte with dry KBr powder and compressing it into a transparent disc[5].

-

Preparation: Gently grind 1-2 mg of the sample to a fine powder using an agate mortar and pestle.

-

Mixing: Add approximately 100-200 mg of spectroscopy-grade, dry KBr powder. Mix gently but thoroughly to ensure uniform dispersion of the sample within the KBr matrix.

-

Pellet Formation: Transfer the mixture to a die set and apply 8-10 metric tons of pressure using a hydraulic press. Hold the pressure for 1-2 minutes to allow the KBr to form a transparent pellet.

-

Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Phenol) | Stretching, H-bonded | 3200 - 3500 | Broad, Strong |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C=O (Imide) | Asymmetric Stretching | ~1775 | Strong |

| C=O (Imide) | Symmetric Stretching | ~1710 | Strong |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium to Strong |

| N-O (Nitro) | Asymmetric Stretching | 1500 - 1560 | Very Strong |

| N-O (Nitro) | Symmetric Stretching | 1335 - 1385 | Very Strong |

| C-N (Imide) | Stretching | ~1380 | Strong |

The presence of two distinct C=O stretching bands is a hallmark of cyclic imides[6]. The strong, sharp peaks corresponding to the nitro group's symmetric and asymmetric stretches are also key diagnostic features[7].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns. Electrospray Ionization (ESI) is a suitable soft ionization technique for this polar molecule.

Proposed Fragmentation Pathway

Caption: A plausible ESI-MS fragmentation pathway for the protonated molecule.

Expected Mass Spectrum

The exact mass of 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione (C₁₄H₈N₂O₅) is 284.0433 Da. In positive-ion ESI-MS, the protonated molecule [M+H]⁺ would be expected at m/z 285.0511 .

Key Fragmentation Insights:

-

Phthalimide Core: N-substituted phthalimides commonly show fragmentation patterns involving the stable phthalimide structure. We can anticipate cleavage of the N-C bond connecting the two aromatic rings, leading to characteristic ions.

-

Loss of CO: A common fragmentation pathway for phthalimides involves the sequential loss of two carbon monoxide (CO) molecules from the parent ion or key fragments[8].

-

Nitro Group Fragmentation: The nitro group can be lost as NO₂ (46 Da), which would be a significant fragmentation pathway.

-

Analogue Data: The GC-MS data for N-(4-nitrophenyl)phthalimide (MW 268.22) shows a strong molecular ion peak at m/z 268, with major fragments at m/z 136 and 104, corresponding to fragments of the phthalimide and nitrophenyl moieties[4]. This supports the proposed cleavage patterns.

Table 4: Predicted Key Ions in ESI-MS Spectrum

| m/z (Predicted) | Ion Formula | Description |

| 285.05 | [C₁₄H₉N₂O₅]⁺ | Protonated molecular ion [M+H]⁺ |

| 239.06 | [C₁₄H₉N₂O₃]⁺ | Loss of NO₂ from [M+H]⁺ |

| 148.04 | [C₈H₆NO₂]⁺ | Protonated phthalimide fragment |

| 138.06 | [C₆H₆NO₂]⁺ | Protonated 2-amino-5-nitrophenol fragment |

| 120.04 | [C₇H₆NO]⁺ | Loss of CO from the phthalimide fragment |

| 104.05 | [C₇H₆N]⁺ | Loss of a second CO from the phthalimide fragment |

Conclusion

This guide presents a comprehensive, albeit predictive, spectroscopic profile of 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione. By integrating foundational principles with experimental data from closely related analogues, we have established a reliable framework for its structural confirmation. The predicted ¹H and ¹³C NMR spectra map the molecule's unique proton and carbon environments. The characteristic IR absorption bands provide rapid confirmation of key functional groups, namely the imide, hydroxyl, and nitro moieties. Finally, the anticipated mass spectrometry fragmentation pattern offers a clear path to confirming the molecule's mass and substructural components. This document serves as an authoritative resource for scientists engaged in the synthesis, quality control, and analysis of this and related N-substituted phthalimide compounds.

References

-

PubChem. N-(4-nitrophenyl)phthalimide. National Center for Biotechnology Information. [Link]

-

Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. Journal of Chinese Mass Spectrometry Society, 34(3), 151-156. [Link]

-

Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. [Link]

-

PubChem. N-(o-hydroxyphenyl)phthalimide. National Center for Biotechnology Information. [Link]

-

G. Kiruthiga, et al. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Molecules, 28(11), 4347. [Link]

-

Al-Hussain, S. A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. Chemistry & Biodiversity. [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds VIII: Imides. Spectroscopy Online. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. N-(o-hydroxyphenyl)phthalimide | C14H9NO3 | CID 237482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-(4-nitrophenyl)phthalimide | C14H8N2O4 | CID 101314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry [zpxb.xml-journal.net]

"2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione" solubility in different solvents

An In-Depth Technical Guide to the Solubility of 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione

Abstract

This technical guide provides a comprehensive analysis of the predicted solubility of 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione. In the absence of direct empirical data in peer-reviewed literature, this document leverages fundamental principles of chemical interactions and data from structurally analogous compounds to construct a robust theoretical framework. It is intended to serve as a vital resource for researchers, scientists, and professionals in drug development by offering predictive insights into the compound's behavior in various solvent systems and providing a detailed protocol for empirical validation.

Introduction

2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione is a molecule of interest within the broader class of N-substituted phthalimides.[1] This class of compounds is recognized for its diverse biological activities and applications in medicinal chemistry.[1] The phthalimide scaffold's hydrophobic nature enhances the ability of these molecules to traverse biological membranes.[1] Understanding the solubility of this specific derivative is paramount for a multitude of applications, including but not limited to:

-

Drug Formulation and Delivery: Solubility is a critical determinant of a drug's bioavailability.

-

Chemical Synthesis: Solvent choice is crucial for reaction kinetics, yield, and purification processes.

-

Analytical Chemistry: The development of accurate analytical methods relies on the compound being soluble in the chosen mobile phase or diluent.

This guide provides a detailed examination of the factors expected to govern the solubility of 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione and presents a methodology for its empirical determination.

Physicochemical Properties

A thorough understanding of the compound's physicochemical properties is the foundation for predicting its solubility.

| Property | Value/Structure | Source/Comment |

| IUPAC Name | 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione | - |

| CAS Number | 117346-07-3 | [2] |

| Molecular Formula | C₁₄H₈N₂O₅ | [2] |

| Molecular Weight | 284.23 g/mol | Calculated |

| Chemical Structure | (See Figure 1) | - |

Structural Analysis for Solubility Prediction

The solubility of a compound is dictated by its ability to form favorable interactions with solvent molecules. The key structural features of 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione that will influence its solubility are:

-

Phthalimide Moiety: This large, planar, and relatively nonpolar ring system contributes to the molecule's hydrophobicity. However, the imide group (-CO-N(R)-CO-) possesses some polar character and can act as a hydrogen bond acceptor.[3]

-

Hydroxyphenyl Group: The phenolic hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor, significantly increasing the potential for interaction with polar protic solvents.

-

Nitro Group: The nitro (-NO₂) group is a strong electron-withdrawing group and a polar functional group, capable of acting as a hydrogen bond acceptor.

-

Aromatic Rings: The two aromatic rings contribute to the molecule's nonpolar character and can engage in π-π stacking interactions.

The interplay of these functional groups suggests a molecule with a mixed polarity, which will result in varied solubility across different solvent classes.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This means that a solute will dissolve best in a solvent that has a similar polarity.

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. The hydroxyl and nitro groups of the target molecule can form strong hydrogen bonds with these solvents. However, the large nonpolar phthalimide core will likely limit high solubility in highly polar protic solvents like water.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have large dipole moments and can act as hydrogen bond acceptors but not donors. They are expected to be effective at solvating the polar functional groups of the molecule. The absence of hydrogen bond donation from the solvent may be less of a hindrance due to the molecule's own hydroxyl group.

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents have low dielectric constants and primarily interact through weak van der Waals forces. The large aromatic and nonpolar regions of the target molecule will have some affinity for these solvents, but the polar hydroxyl and nitro groups will be poorly solvated, likely leading to low solubility.

Predicted Solubility Profile

Based on the theoretical framework, the following solubility profile is predicted. It is crucial to note that these are predictions and must be confirmed by empirical testing.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water | Low | The large nonpolar surface area of the phthalimide moiety is expected to outweigh the hydrogen bonding potential of the hydroxyl and nitro groups. |

| Methanol, Ethanol | Moderate | The alkyl chains of these alcohols provide some nonpolar character to interact with the phthalimide core, while the hydroxyl groups can interact with the polar functional groups of the solute. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong hydrogen bond acceptor and has a high dielectric constant, making it an excellent solvent for many organic compounds with mixed polarity. |

| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a highly polar aprotic solvent capable of solvating both the polar and, to some extent, the nonpolar regions of the molecule. | |

| Acetonitrile | Moderate to Low | While polar, acetonitrile is less effective at solvating strong hydrogen bond donors compared to DMSO and DMF. | |

| Nonpolar | Hexane | Very Low | The significant polarity mismatch between the solute's hydroxyl and nitro groups and the nonpolar nature of hexane will result in poor solvation. |

| Toluene | Low | The aromatic nature of toluene may allow for some favorable π-π interactions with the aromatic rings of the solute, but it is unlikely to overcome the poor solvation of the polar groups. | |

| Chlorinated | Dichloromethane (DCM) | Moderate | DCM has a moderate polarity and can solvate a range of organic compounds. It is expected to provide a balance of interactions with both the polar and nonpolar parts of the molecule. |

Experimental Protocol for Solubility Determination

To empirically determine the solubility of 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione, the isothermal shake-flask method is recommended. This is a reliable and widely accepted method for solubility measurement.

Materials and Equipment

-

2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione (analytical standard)

-

Selected solvents (HPLC grade or equivalent)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker bath

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable containers

Experimental Workflow

Sources

- 1. N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization [mdpi.com]

- 2. 2-(2-hydroxy-4-nitrophenyl)isoindoline-1,3-dione | 117346-07-3 [sigmaaldrich.cn]

- 3. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]

"2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione" potential biological activities

An In-Depth Technical Guide to the Potential Biological Activities of 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione

Abstract

The 1H-isoindole-1,3(2H)-dione, or phthalimide, scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1] This technical guide delves into the prospective biological activities of a specific derivative, 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione . By dissecting its structural components—the isoindole-1,3-dione core, an N-substituted 2-hydroxy-4-nitrophenyl ring—and drawing parallels with structurally analogous molecules, we can hypothesize a range of potential therapeutic applications. This document provides a scientific rationale for these potential activities, outlines detailed protocols for their experimental validation, and serves as a resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction: Structural Rationale for Biological Potential

The therapeutic promise of 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione stems from the synergistic combination of its distinct chemical moieties. The isoindole-1,3-dione core is a versatile pharmacophore known to impart a wide array of biological effects, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4] The N-substitution with a phenyl ring is a common strategy to modulate these activities.

The specific substituents on the phenyl ring are critical:

-

Ortho-hydroxyl (-OH) group: This group can participate in hydrogen bonding, a key interaction in enzyme-ligand binding, potentially enhancing affinity for biological targets.

-

Para-nitro (-NO2) group: As a strong electron-withdrawing group, the nitro moiety can significantly alter the electronic properties of the molecule. It is a known feature in compounds with potent biological activities, including anticancer and antimicrobial effects, sometimes through mechanisms involving the generation of reactive oxygen species (ROS).[5][6]

This guide will explore the most probable biological activities arising from this unique structural arrangement, focusing on anticancer, anti-inflammatory, analgesic, and antimicrobial potentials.

Potential Anticancer Activity

The isoindole-1,3-dione scaffold is a well-established motif in oncology research, with derivatives demonstrating significant cytotoxic effects against various cancer cell lines.[3][4][7]

Mechanistic Rationale

The anticancer potential of the title compound is strongly suggested by the activities of related structures.

-

Induction of Apoptosis: Many isoindole derivatives trigger programmed cell death in cancer cells.[8] The presence of a nitro group, as seen in 5-nitroindole derivatives, has been shown to enhance antiproliferative activity by generating intracellular ROS, which can initiate the intrinsic apoptosis pathway.[6]

-

Cell Cycle Arrest: Treatment with isoindole-1,3-dione compounds can arrest the cell cycle, preventing cancer cell proliferation.[8]

-

Enzyme Inhibition: The nitro group has been identified as a key feature for the inhibition of topoisomerase-I, an enzyme crucial for DNA replication in cancer cells.[5]

The planar isoindole-1,3-dione ring system combined with the substituted phenyl group may allow for interactions with DNA or key enzymatic targets, while the nitro group could confer additional cytotoxicity through oxidative stress mechanisms.

Proposed Signaling Pathway: Intrinsic Apoptosis

The nitroaromatic structure suggests a potential mechanism involving the induction of oxidative stress, leading to apoptosis.

Caption: Proposed intrinsic apoptosis pathway induced by the title compound via ROS generation.

Potential Anti-inflammatory and Analgesic Activities

Derivatives of 1H-isoindole-1,3(2H)-dione are widely recognized for their potent anti-inflammatory and analgesic properties.[9][10][11][12]

Mechanistic Rationale

A primary mechanism for the anti-inflammatory and analgesic effects of this class of compounds is the inhibition of cyclooxygenase (COX) enzymes.[10][11] COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.

-

COX Inhibition: Studies have shown that isoindole-1,3-dione derivatives can fit into the binding sites of both COX-1 and COX-2, with some showing selectivity for COX-2.[10] The isoindole-1,3(2H)-dione moiety often interacts with key residues like Arg120 and Tyr355 in the COX-2 active site through hydrogen bonding and hydrophobic interactions.[10] The N-substituted phenyl ring plays a crucial role in stabilizing the molecule within the enzyme's binding pocket.

Data Presentation: Comparative Analgesic Activity

Experimental data for novel compounds are often compared against known standards. The table below illustrates how analgesic data for new isoindole-1,3-dione derivatives (hypothetical Compounds F1-F4) are presented.[9]

| Pain Model | Compound | Dose (mg/kg) | % Pain Reduction (vs. Control) | Reference |

| Capsaicin-Induced Pain | F1 | 20 | 69.0% | [9] |

| F2 | 20 | 74.7% | [9] | |

| Formalin Test (Phase II) | F1 | 20 | 62.7% | [9] |

| F2 | 20 | 53.0% | [9] | |

| Diabetic Neuropathy | F1 | 10 | 56.6% | [9] |

| F2 | 10 | 49.3% | [9] |

Potential Antimicrobial Activity

The isoindole-1,3-dione framework is present in numerous synthetic compounds exhibiting antibacterial and antifungal activities.[13][14][15]

Mechanistic Rationale

The precise mechanisms of antimicrobial action can vary, but they often involve:

-

Disruption of Microbial Membranes: The lipophilic nature of the molecule can facilitate its insertion into the lipid bilayer of microbial cell membranes, disrupting their integrity.

-